Acpt-II

mGluR pharmacology glutamate receptor competitive antagonist

Vendor misidentification of Acpt-II as an agonist or conflation with ACPT-I compromises experimental reproducibility. This compound is a confirmed competitive antagonist of mGlu1a (KB=115 μM), mGlu2 (KB=88 μM), and mGlu4a (KB=77 μM), providing concurrent group I/II/III blockade. - Serves as the exact stereoisomer control for agonist ACPT-I (same formula, opposite function). - Binds the orthosteric Venus flytrap domain for competitive binding assays. - Verified identity eliminates the risk of functional inversion in glutamatergic studies.

Molecular Formula C8H11NO6
Molecular Weight 217.17
CAS No. 194918-76-8
Cat. No. B605156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcpt-II
CAS194918-76-8
SynonymsACPT-1;  ACPT 1;  ACPT1; 
Molecular FormulaC8H11NO6
Molecular Weight217.17
Structural Identifiers
SMILESC1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O
InChIInChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8?
InChIKeyFERIKTBTNCSGJS-KIGHRTHISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acpt-II Procurement Guide: Competitive mGluR Antagonist


Acpt-II (CAS 195209-04-2) is a competitive antagonist of metabotropic glutamate (mGlu) receptors with characterized affinity across group I (mGlu1a), group II (mGlu2), and group III (mGlu4a) subtypes [1]. As an aminocyclopentanetricarboxylic acid derivative, it binds to the orthosteric Venus flytrap domain of mGlu receptors where endogenous glutamate and agonist ligands also bind [2]. Acpt-II is a stereoisomer of the group III mGlu receptor-selective agonist ACPT-I, and the two compounds exhibit fundamentally distinct pharmacological profiles that preclude interchangeable use [1].

Acpt-II: Substitution Warning for ACPT-I


Acpt-II and its close structural analog ACPT-I share the same molecular formula (C8H11NO6) and molecular weight (217.18 g/mol), yet their stereochemical differences produce opposing functional outcomes at mGlu receptors [1]. While ACPT-I functions as a group III-selective agonist with EC50 values of 7.2 μM at mGlu4a and 8.2 μM at mGlu8, Acpt-II acts as a competitive antagonist across mGlu1a, mGlu2, and mGlu4a with KB values of 115, 88, and 77 μM respectively [1]. Furthermore, widespread vendor misidentification—where Acpt-II is incorrectly marketed as an agonist or conflated with ACPT-I—makes rigorous compound verification essential for experimental reproducibility . Substituting Acpt-II with ACPT-I, L-AP4, or PHCCC without accounting for this functional inversion will produce diametrically opposite effects on glutamatergic signaling.

Acpt-II Differential Evidence


Functional Antagonism vs. Agonism at mGlu4a

Acpt-II functions as a competitive antagonist at mGlu4a (KB = 77 μM), whereas its stereoisomer ACPT-I acts as an agonist at the same receptor subtype (EC50 = 7.2 μM) [1]. The two compounds share identical molecular formulas but differ in stereochemical configuration, resulting in functionally opposite effects. At mGlu1a and mGlu2, Acpt-II exhibits antagonist activity (KB = 115 μM and 88 μM respectively), while ACPT-I has no measurable effect on these receptor subtypes [1].

mGluR pharmacology glutamate receptor competitive antagonist stereoisomer discrimination

Broader mGluR Subtype Coverage

Acpt-II demonstrates antagonist activity across three mGluR subtypes spanning groups I, II, and III: mGlu1a (KB = 115 μM), mGlu2 (KB = 88 μM), and mGlu4a (KB = 77 μM) [1]. In contrast, ACPT-I exhibits agonist activity restricted to group III receptors (mGlu4a EC50 = 7.2 μM; mGlu8 EC50 = 8.2 μM) with no measurable effect on mGlu1a or mGlu2 [1]. This broader receptor coverage makes Acpt-II suitable for studies requiring pan-group mGluR blockade.

mGluR subtype selectivity glutamate receptor profiling orthosteric antagonist

Antagonism vs. L-AP4 Agonism

L-AP4 is a potent group III mGluR agonist with EC50 values of 0.13 μM at mGlu4 and 0.29 μM at mGlu8 [1]. Acpt-II acts as a competitive antagonist at mGlu4a (KB = 77 μM) and does not function as an agonist at any group III receptor [2]. The functional difference is categorical: L-AP4 activates group III mGluRs, whereas Acpt-II blocks orthosteric activation at mGlu4a and other subtypes. Note that potency comparison (EC50 vs. KB) is not directly applicable due to opposing functional activities; the key differentiator is agonism versus antagonism.

mGluR antagonist L-AP4 comparator group III mGluR pharmacology

Antagonist Affinity Profile vs. MCPG

Both Acpt-II and MCPG ((RS)-α-methyl-4-carboxyphenylglycine) function as competitive mGluR antagonists, but their affinity profiles differ. Acpt-II exhibits KB values of 115 μM (mGlu1a), 88 μM (mGlu2), and 77 μM (mGlu4a) [1]. MCPG is characterized as a non-selective mGluR antagonist with reported IC50 values in the high micromolar range across multiple subtypes, though direct side-by-side affinity comparisons using identical assay conditions are not available in the primary literature [2].

mGluR antagonist comparison MCPG receptor affinity profiling

Orthosteric Antagonism vs. Allosteric Modulation

PHCCC functions as a positive allosteric modulator (PAM) of mGlu4a, potentiating L-AP4-mediated responses, while also acting as a group I mGluR antagonist (IC50 ~3 μM) [1]. Acpt-II is a pure orthosteric competitive antagonist with KB = 77 μM at mGlu4a and KB values of 115 μM (mGlu1a) and 88 μM (mGlu2) [2]. The mechanism of action differs fundamentally: Acpt-II competes directly with glutamate at the orthosteric binding site, whereas PHCCC binds to an allosteric site and enhances agonist responses.

mGluR4 modulation orthosteric vs. allosteric PHCCC comparator

Acpt-II Validated Research Applications


Pan-Group mGluR Antagonism in Glutamatergic Signaling

Acpt-II is suitable for experimental protocols requiring concurrent competitive antagonism of mGlu1a (group I), mGlu2 (group II), and mGlu4a (group III) receptors. Its characterized KB values of 115 μM, 88 μM, and 77 μM respectively enable researchers to apply appropriate concentrations to achieve desired receptor occupancy levels across multiple mGluR groups in a single experiment [1].

Stereochemical Control for ACPT-I Studies

Acpt-II serves as an essential stereoisomer control when investigating the agonist effects of ACPT-I. Because Acpt-II and ACPT-I share identical molecular formula and weight but exhibit opposite functional activity (antagonism vs. agonism) at mGlu4a, Acpt-II enables researchers to confirm that observed effects are attributable to receptor agonism rather than non-specific structural interactions [1].

Orthosteric Binding Site Competition Studies

Acpt-II binds to the Venus flytrap domain—the orthosteric glutamate binding site—of mGlu receptors [2]. This property makes it valuable for competitive binding assays and for investigating the structural determinants of orthosteric ligand recognition, particularly in studies using chimeric or mutant mGlu receptors where distinguishing orthosteric from allosteric effects is critical [1].

Discrimination of Group III mGluR Subtype Pharmacology

Acpt-II's differential affinity across mGluR subtypes (mGlu1a KB=115 μM; mGlu2 KB=88 μM; mGlu4a KB=77 μM) provides a tool for pharmacological dissection of mGluR-mediated responses in native tissues [1]. Combined with subtype-selective ligands, Acpt-II helps isolate the contribution of specific mGluR subtypes to complex physiological or pathological glutamatergic signaling events.

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